![molecular formula C8H6N6 B2568838 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole CAS No. 2109191-41-3](/img/structure/B2568838.png)
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazole ring, followed by further cyclization to form the pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The structural framework of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole allows for modifications that can enhance its pharmacological properties. The triazole and pyridazine moieties are known to contribute to a range of biological activities.
Anticancer Activity
Several studies have demonstrated the potential of this compound as an anticancer agent. For instance, derivatives of triazolo-pyridazine have shown selective inhibition against various cancer-related kinases. A notable example includes the compound PF-04217903, which exhibited potent inhibition of c-Met kinases with an IC50 value as low as 0.005 µM. This compound has been evaluated in preclinical trials for treating non-small cell lung cancer and other malignancies .
Antimicrobial Properties
Research has indicated that compounds containing the triazolo-pyridazine structure possess significant antimicrobial activity. These compounds have been tested against a range of bacterial strains and have shown promising results in inhibiting bacterial growth, making them candidates for developing new antibiotics .
The biological activities of This compound extend beyond anticancer and antimicrobial effects.
Anti-inflammatory Effects
Studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This potential makes it a candidate for treating inflammatory diseases, although further research is needed to elucidate the specific mechanisms involved .
Neuroprotective Effects
Recent investigations have explored the neuroprotective capabilities of triazolo-pyridazine derivatives in models of neurodegenerative diseases. These compounds may protect neuronal cells from apoptosis and oxidative stress, indicating their potential utility in conditions such as Alzheimer’s disease and Huntington's disease .
Case Study: Development of c-Met Inhibitors
A series of studies focused on developing selective c-Met inhibitors led to the synthesis of various triazolo-pyridazine derivatives. One such derivative was evaluated in vitro and demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .
Case Study: Antimicrobial Screening
In a comprehensive screening of novel antimicrobial agents, several derivatives of This compound were tested against multi-drug resistant bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to existing antibiotics, highlighting their therapeutic potential in combating resistant infections .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole can be compared with other similar compounds such as:
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazine: Similar in structure but with different biological activities.
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrimidine: Another related compound with unique properties.
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyridazine: Known for its use in medicinal chemistry
Biologische Aktivität
The compound 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.
- Chemical Formula : C₉H₈N₄
- Molecular Weight : 176.19 g/mol
- IUPAC Name : this compound
- Structure : The compound features a triazole ring fused with a pyridazine moiety and is characterized by its unique heterocyclic structure.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the pyrazole and triazole rings.
- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by applying microwave irradiation during the synthesis process.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds containing the triazolo-pyrazole structure have shown antiproliferative effects against various cancer cell lines including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases and enzymes involved in cancer cell proliferation and survival.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
Anti-inflammatory Activity
Several studies have reported that pyrazole derivatives possess anti-inflammatory effects:
- Cytokine Inhibition : Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Model Systems : In vivo studies using carrageenan-induced edema models have shown promising results comparable to standard anti-inflammatory drugs like indomethacin.
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties:
- Broad Spectrum : Compounds have shown activity against various bacterial strains including E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited potent anticancer activity against multiple cancer cell lines. The compound with the highest efficacy was identified as having an IC₅₀ value significantly lower than that of established chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In a controlled trial assessing the anti-inflammatory potential of pyrazole derivatives, one compound reduced inflammation markers by over 75% in animal models when compared to a placebo group.
Eigenschaften
IUPAC Name |
6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6/c1-4-10-13(5-1)8-3-2-7-11-9-6-14(7)12-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWVHJCBUBPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.